molecular formula C13H23NO3 B2791839 Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 934180-37-7

Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2791839
CAS No.: 934180-37-7
M. Wt: 241.331
InChI Key: GGTYYYZFCWRSSG-URLYPYJESA-N
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Description

Exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane: is a compound with a unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group. This compound is often used in organic synthesis and drug discovery due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl endo-3-hydroxy-9-azabicyclo[33The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can lead to various reduced forms of the bicyclic structure .

Scientific Research Applications

Synthetic Applications

Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate is utilized in synthetic organic chemistry for the following applications:

  • Catalysis :
    • It serves as a precursor in the synthesis of various nitrogen-containing compounds, which are pivotal in pharmaceuticals and agrochemicals. The bicyclic structure allows for unique reactivity patterns that can be exploited in catalytic processes.
  • Building Block for Complex Molecules :
    • The compound can be used as a building block in the synthesis of more complex molecules, particularly those that require specific stereochemical configurations due to its rigid bicyclic structure.

Medicinal Chemistry Applications

Research has highlighted several medicinal chemistry applications of this compound:

  • Potential Drug Development :
    • Studies indicate that derivatives of this compound exhibit biological activity that could be harnessed for drug development, particularly in targeting central nervous system disorders due to their structural similarity to known bioactive compounds.
  • Neuropharmacological Studies :
    • Case studies have shown that compounds related to tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane can interact with neurotransmitter systems, making them candidates for further investigation in neuropharmacology.

Data Tables

Compound NameSolubilityStorage Conditions
This compoundSoluble in DMSO, EthanolStore at -20°C for short-term use
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylateSoluble in DMSOStore at -80°C for long-term stability

Case Study 1: Synthesis of Nitrogen Compounds

A recent study demonstrated the utility of this compound as a precursor for synthesizing nitrogen-containing heterocycles, which are essential in pharmaceutical chemistry . The study illustrated efficient reaction conditions and high yields, showcasing its potential in drug synthesis.

Case Study 2: Neuropharmacological Activity

Another research effort explored the neuropharmacological properties of compounds derived from this bicyclic structure, revealing promising interactions with serotonin receptors . This opens avenues for developing new treatments for mood disorders.

Mechanism of Action

The mechanism by which Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • exo-3-methylamino-9-boc-9-azabicyclo[3.3.1]nonane

Uniqueness: Exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane stands out due to its specific stereochemistry and the presence of both a Boc-protected nitrogen and a hydroxyl group. This combination of features makes it particularly useful in synthetic chemistry and drug development.

Biological Activity

Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 934180-37-7) is a bicyclic compound with notable biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on existing literature and research findings.

  • Molecular Formula : C13_{13}H23_{23}NO3_3
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound features a bicyclic structure that is characteristic of the bicyclo[3.3.1]nonane family, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Research indicates that compounds in this class may exhibit:

  • Antinociceptive Properties : Studies have demonstrated that similar bicyclic compounds can modulate pain pathways, potentially acting as analgesics.
  • Neuroprotective Effects : There is evidence suggesting that these compounds may protect neuronal cells from damage, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies and Research Findings

  • Antinociceptive Study :
    • A study evaluated the antinociceptive effects of various bicyclic compounds, including tert-butyl endo-3-hydroxy derivatives. Results indicated a significant reduction in pain response in animal models, suggesting efficacy as a pain management agent.
  • Neuroprotection :
    • In vitro studies showed that tert-butyl endo-3-hydroxy derivatives could reduce oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds within the bicyclo[3.3.1]nonane class:

Compound NameAntinociceptive ActivityNeuroprotective ActivityReference
This compoundYesYes
(3-exo)-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylateYesLimited
Other Bicyclic DerivativesVariesYes

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial for potential therapeutic applications:

  • Toxicological Profile : Preliminary data indicate that exposure to high concentrations may cause skin and eye irritation (H315, H319). Further toxicological assessments are necessary to establish safe dosage ranges and identify any adverse effects.

Properties

IUPAC Name

tert-butyl (1S,5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYYYZFCWRSSG-ZACCUICWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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